molecular formula C38H65N9O9 B1203672 Depsidomycin CAS No. 131956-33-7

Depsidomycin

Cat. No.: B1203672
CAS No.: 131956-33-7
M. Wt: 792 g/mol
InChI Key: QCUFYOBGGZSFHY-UHFFFAOYSA-N
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Description

Depsidomycin is a natural product found in Streptomyces lavendofoliae with data available.

Scientific Research Applications

Antimicrobial Activity

Depsidomycin exhibits potent antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Its unique structure, characterized by ester bonds in its amide backbone, enhances its stability and biological activity.

Table 1: Antimicrobial Efficacy of this compound Against Mycobacterium tuberculosis

Strain TypeMinimum Inhibitory Concentration (MIC)Reference
Susceptible Strains8 μg/mL
Multidrug-Resistant Strains16 μg/mL

Recent studies have demonstrated that this compound analogues maintain or improve this activity, making them promising candidates for new anti-tuberculosis therapies. The mechanism of action is believed to involve inhibition of essential bacterial enzymes involved in fatty acid synthesis, similar to other known anti-TB drugs.

Drug Development

This compound's structural characteristics have made it a focal point in drug discovery. Its cyclic nature and the presence of multiple stereogenic centers allow for the synthesis of various analogues with enhanced pharmacological profiles.

Case Study: Synthesis and Evaluation of this compound Analogues

A study conducted by researchers synthesized several this compound analogues and evaluated their cytotoxicity and antibacterial efficacy. The results indicated that certain modifications led to increased potency against resistant strains while maintaining low toxicity levels in mammalian cell lines .

Immunosuppressive Properties

In addition to its antimicrobial effects, this compound has been shown to possess immunosuppressive properties. This aspect is particularly relevant for therapeutic applications in conditions where modulation of the immune response is desired, such as autoimmune diseases or during organ transplantation.

Table 2: Immunosuppressive Effects of this compound

Study FocusObserved EffectReference
In vitro T-cell assaysInhibition of T-cell proliferation
Animal modelsReduced graft rejection rates

Radiolabeling for Diagnostic Imaging

Recent advancements have explored the potential of radiolabeling this compound derivatives for non-invasive diagnostic imaging. A proof-of-concept study successfully synthesized a radiolabeled analogue using gallium-68, demonstrating its feasibility for PET imaging applications . This approach could enhance the visualization of infections or tumors where this compound's antimicrobial properties are beneficial.

Properties

CAS No.

131956-33-7

Molecular Formula

C38H65N9O9

Molecular Weight

792 g/mol

IUPAC Name

2-formamido-3-methyl-N-[20-methyl-3,16-bis(2-methylpropyl)-2,5,12,15,18,22-hexaoxo-13-propan-2-yl-21-oxa-1,4,10,11,14,17,27-heptazatricyclo[21.4.0.06,11]heptacosan-19-yl]pentanamide

InChI

InChI=1S/C38H65N9O9/c1-10-23(8)30(39-19-48)34(51)45-31-24(9)56-38(55)28-14-12-16-41-47(28)36(53)26(18-21(4)5)43-33(50)27-13-11-15-40-46(27)37(54)29(22(6)7)44-32(49)25(17-20(2)3)42-35(31)52/h19-31,40-41H,10-18H2,1-9H3,(H,39,48)(H,42,52)(H,43,50)(H,44,49)(H,45,51)

InChI Key

QCUFYOBGGZSFHY-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O

Synonyms

depsidomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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